1,2-Dehydro-alpha-cyperone
CAS No.: 17081-85-5
Cat. No.: VC18007621
Molecular Formula: C15H20O
Molecular Weight: 216.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 17081-85-5 |
|---|---|
| Molecular Formula | C15H20O |
| Molecular Weight | 216.32 g/mol |
| IUPAC Name | (4aS,7R)-1,4a-dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one |
| Standard InChI | InChI=1S/C15H20O/c1-10(2)12-5-7-15(4)8-6-14(16)11(3)13(15)9-12/h6,8,12H,1,5,7,9H2,2-4H3/t12-,15+/m1/s1 |
| Standard InChI Key | YFZICPBAKZACEG-DOMZBBRYSA-N |
| Isomeric SMILES | CC1=C2C[C@@H](CC[C@]2(C=CC1=O)C)C(=C)C |
| Canonical SMILES | CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C |
Introduction
Structural Characteristics and Molecular Identification
1,2-Dehydro-alpha-cyperone is characterized by a bicyclic eudesmane skeleton with a conjugated enone system. Its molecular formula (C₁₅H₂₀O) corresponds to a molecular weight of 216.32 g/mol . Key structural features include:
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SMILES:
CC1=C2CC(CCC2(C=CC1=O)C)C(=C)C -
Systematic Name: 1,4a-Dimethyl-7-prop-1-en-2-yl-5,6,7,8-tetrahydronaphthalen-2-one .
The compound’s 2D and 3D conformational models highlight a cross-conjugated cyclohexadienone moiety, which is critical for its reactivity in photochemical rearrangements .
Synthesis and Natural Occurrence
Photochemical Rearrangement Pathways
1,2-Dehydro-alpha-cyperone is synthesized via the photochemical rearrangement of (+)-α-cyperone. Under UV irradiation in benzene-pentane, α-cyperone undergoes a stereospecific [1,3]-acyl shift to yield the dehydro derivative with 73% efficiency . This reaction proceeds through a diradical intermediate, preserving the eudesmane framework while introducing α,β-unsaturation (λ<sub>max</sub> 240 nm, ε = 11,500) .
Natural Sources
The compound has been isolated from Tussilago farfara (coltsfoot), a plant traditionally used in herbal medicine . Its presence in this species underscores its potential ecological role as a phytoalexin or signaling molecule.
Spectroscopic and Analytical Profiling
Spectroscopic Data
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UV-Vis: λ<sub>max</sub> 240 nm (ε = 11,500), indicative of an α,β-unsaturated ketone .
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IR (film): Peaks at 6.03 μm (C=O stretch), 6.15 μm (conjugated C=C), and 12.06 μm (gem-dimethyl) .
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¹H NMR: Key signals include δ 3.22 (d, J = 10 Hz, H-1), δ 3.87 (d, J = 10 Hz, H-2), and δ 8.74 (s, C-15 methyl) .
Mass Spectrometry and Collision Cross Section (CCS)
Predicted CCS values for common adducts are critical for LC-MS identification :
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]⁺ | 217.159 | 151.1 |
| [M+Na]⁺ | 239.141 | 163.7 |
| [M-H]⁻ | 215.144 | 154.0 |
These data facilitate high-confidence annotation in metabolomic studies.
| Target | Binding Energy (kcal/mol) |
|---|---|
| PI3K | -7.8 |
| NF-κB | -8.2 |
Toxicity and Bioactivity
Brine shrimp lethality (BSLT) assays indicate moderate toxicity (LC₅₀ ~50 μg/mL), aligning with its role as a bioactive natural product . This cytotoxicity may arise from mitochondrial disruption or redox cycling via the enone moiety.
Applications and Future Directions
1,2-Dehydro-alpha-cyperone’s structural complexity makes it a valuable scaffold for synthetic derivatization. Potential applications include:
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Anticancer Drug Development: Targeting oncogenic kinases and transcription factors.
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Agricultural Chemistry: As a natural herbicide or antifungal agent.
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Fragrance Industry: Due to its sesquiterpenoid backbone, which contributes to earthy aromas.
Further studies should prioritize in vivo validation of its pharmacological properties and exploration of its ecological roles in plant-defense mechanisms.
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